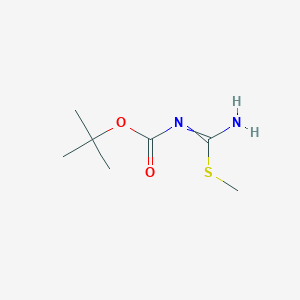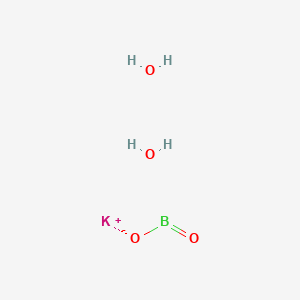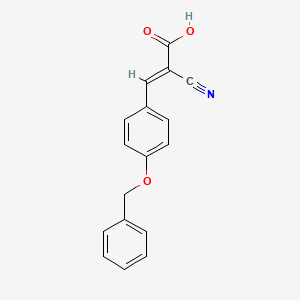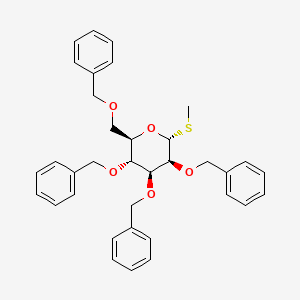
碲化铋
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bismuth telluride (Bi2Te3) is a semiconductor material composed of bismuth and tellurium atoms that is widely used in a variety of scientific and engineering applications. It is a layered material with a crystal structure consisting of alternating layers of bismuth and tellurium atoms. The material is highly conductive along its plane, but is an insulator along its c-axis. This makes it an ideal material for use in thermoelectric cooling devices, as well as for use in electronic devices. In addition to its electrical properties, bismuth telluride also has a number of other unique properties, such as its high thermal conductivity and its ability to act as a superconductor at low temperatures. This makes it an ideal material for a variety of applications, from electronic devices to medical imaging.
科学研究应用
热电应用
碲化铋是热电器件的主要材料,因为它在室温附近具有较高的热电优值 zT。这使其成为大多数珀尔帖冷却器和热电发电机的材料。其优异的特性源于高能带简并性、低有效质量、高载流子迁移率和相对较低的晶格热导率。研究旨在通过理解和调整其电子能带结构和热导率来提高 Bi2Te3 的性能(Witting 等人,2019)。
太阳能光伏
碲,碲化铋的关键成分,主要用于生产碲化镉 (CdTe) 太阳能电池,用于低成本太阳能发电。全球碲产量的约 40% 被 CdTe 光伏组件消耗,突出了其在太阳能领域的重要作用(Makuei 和 Senanayake,2018)。
纳米复合材料和纳米填料
碲化铋纳米复合材料,特别是当掺杂硒或锑等材料时,表现出改善的热电性能。研究重点关注纳米级填料对这些性能的影响,旨在提高品质因数并更好地理解相关机制(El-Makaty 等人,2021)。
关键元素供应
碲化铋在先进技术应用中的相关性引发了对碲等关键元素供应的担忧。研究旨在增加从现有业务中捕获这些元素,确保一个有弹性且可持续的供应链,这对太阳能光伏和热电等技术至关重要(Moats 等人,2021)。
作用机制
Target of Action
Bismuth Telluride (Bi2Te3) is primarily used in thermoelectric applications . It is the working material for most Peltier cooling devices and thermoelectric generators . This is because Bi2Te3, or more precisely its alloys with Sb2Te3 for p-type and Bi2Se3 for n-type material, has the highest thermoelectric figure of merit, zT, of any material around room temperature .
Mode of Action
Bismuth Telluride interacts with its targets through its unique thermoelectric properties . The large zT can be traced to the high band degeneracy, low effective mass, high carrier mobility, and relatively low lattice thermal conductivity, which all contribute to its remarkably high thermoelectric quality factor . These properties allow Bi2Te3 to convert temperature differences into electric voltage, making it an efficient material for refrigeration or portable power generation .
Biochemical Pathways
For instance, the tailoring of the electronic band structure of Bi2Te3 can be achieved by alloying, or reducing thermal conductivity by nanostructuring .
Pharmacokinetics
Its thermoelectric properties are highly dependent on its physical state and environmental conditions .
Result of Action
The molecular and cellular effects of Bismuth Telluride’s action are primarily observed in its thermoelectric performance. For example, the minority carrier excitation across the small band gap significantly limits the thermoelectric performance of Bi2Te3, even at room temperature . This shows that larger band gap alloys are needed for higher temperature operation .
Action Environment
The action, efficacy, and stability of Bismuth Telluride are influenced by environmental factors such as temperature and the presence of other materials. For instance, the Seebeck coefficient of bulk Bi2Te3 becomes compensated around room temperature, forcing the materials used in power-generation devices to be an alloy of bismuth, antimony, tellurium, and selenium . Furthermore, researchers have attempted to improve the efficiency of Bi2Te3-based materials by creating structures where one or more dimensions are reduced, such as nanowires or thin films .
安全和危害
未来方向
Research is being conducted to improve the efficiency of Bismuth Telluride-based materials by creating structures where one or more dimensions are reduced, such as nanowires or thin films . There is also ongoing research on the use of Bismuth Telluride in thermoelectric generators when the temperature of the heat source is moderate .
属性
| { "Design of the Synthesis Pathway": "Bismuth telluride can be synthesized using various methods such as chemical vapor transport, melt growth, and electrodeposition. However, the most commonly used method is the melt growth method.", "Starting Materials": [ "Bismuth (Bi)", "Tellurium (Te)" ], "Reaction": [ "Mix bismuth and tellurium in a stoichiometric ratio in a crucible.", "Heat the mixture to a temperature of around 800-900°C in an inert atmosphere.", "Maintain the temperature for a few hours to allow the mixture to melt and homogenize.", "Slowly cool the mixture to room temperature to allow the bismuth telluride crystals to form.", "The resulting crystals can be further processed to obtain the desired shape and size." ] } | |
CAS 编号 |
1304-82-1 |
分子式 |
Bi2Te3 |
分子量 |
800.8 g/mol |
InChI |
InChI=1S/2Bi.3Te |
InChI 键 |
GUYIRKJSQUOSJV-UHFFFAOYSA-N |
规范 SMILES |
[Te].[Te]=[Bi].[Te]=[Bi] |
产品来源 |
United States |
Q & A
Q1: What is the molecular formula and weight of bismuth telluride?
A1: Bismuth telluride has the molecular formula Bi2Te3 and a molecular weight of 800.76 g/mol.
Q2: How is the crystal structure of bismuth telluride characterized?
A2: Bismuth telluride crystallizes in a rhombohedral structure, often described as a layered structure composed of repeating quintuple layers (Te(1)-Bi-Te(2)-Bi-Te(1)) stacked along the c-axis. [] These quintuple layers are bonded by weak van der Waals forces, which influence its cleavage behavior and anisotropic properties. [, ]
Q3: What spectroscopic techniques are used to analyze bismuth telluride?
A3: Several techniques are commonly employed, including:
- X-ray Photoelectron Spectroscopy (XPS): Provides information about elemental composition and chemical states within the material. []
- Micro-Raman Spectroscopy: Used to identify vibrational modes and assess crystal quality, particularly in thin films. The emergence of the A1u phonon mode in Raman spectra indicates crystal symmetry breaking in few-quintuple bismuth telluride films. []
- X-ray Diffraction (XRD): Reveals the crystal structure and phase purity of the material. [, ]
- Energy Dispersive Spectroscopy (EDS): Used to determine the atomic ratio of bismuth and tellurium. []
Q4: What are the key properties of bismuth telluride that make it suitable for thermoelectric applications?
A4: Bismuth telluride possesses a unique combination of properties desirable for thermoelectric applications, including:
- High Seebeck coefficient: This indicates a large voltage generation in response to a temperature gradient. [, , , , ]
- Low thermal conductivity: This minimizes heat conduction, crucial for maintaining a temperature difference. [, , , ]
- Good electrical conductivity: This allows for efficient charge carrier transport. [, , ]
Q5: How does nanostructuring influence the thermoelectric properties of bismuth telluride?
A5: Nanostructuring, such as creating nanowires or nanoparticles, can significantly enhance the thermoelectric performance of bismuth telluride. [, , , ] The increased surface area and grain boundaries in nanostructured materials scatter phonons more effectively, leading to reduced thermal conductivity without significantly impacting electrical conductivity. [, ]
Q6: What are the applications of bismuth telluride in thermoelectric devices?
A6: Bismuth telluride is currently used in various thermoelectric applications, including:
- Thermoelectric coolers: These devices exploit the Peltier effect to create a temperature difference for cooling purposes. []
- Thermoelectric generators: These devices utilize the Seebeck effect to convert waste heat into electrical energy. [, ]
- Infrared sensors: Thermopiles constructed using bismuth telluride can detect infrared radiation based on temperature variations. []
Q7: Can the thermoelectric properties of bismuth telluride be further enhanced?
A7: Ongoing research focuses on several strategies to further enhance the ZT of bismuth telluride, including:
- Doping: Introducing impurities to optimize carrier concentration and mobility. [, , ]
- Alloying: Combining bismuth telluride with other materials to modify its electronic band structure and phonon scattering. []
- Nanostructuring: Creating nanowires, nanocrystals, or other nanoscale architectures to enhance phonon scattering and potentially improve the Seebeck coefficient through quantum confinement effects. [, , ]
Q8: How does the performance of bismuth telluride change under different conditions?
A8: The thermoelectric performance of bismuth telluride can be influenced by various factors, including:
- Temperature: The ZT of bismuth telluride typically increases with temperature up to a certain point, after which minority carrier conduction and potential material degradation can negatively impact its performance. [, ]
- Pressure: High-pressure techniques can be used to modify the crystal structure and enhance thermoelectric properties. []
- Atmosphere: Exposure to air and moisture can lead to oxidation, affecting its electrical and thermal transport properties. []
Q9: Are there any challenges associated with using bismuth telluride in practical applications?
A9: While promising, there are challenges to overcome for wider adoption of bismuth telluride:
- Cost: Tellurium, a key component, is relatively expensive. []
- Mechanical properties: Bismuth telluride is brittle, potentially limiting its use in flexible or high-stress applications. []
Q10: What methods are used to synthesize bismuth telluride nanostructures?
A10: Various methods have been developed for bismuth telluride nanostructure synthesis, including:
- Solvothermal synthesis: A versatile wet-chemical method used to prepare a variety of nanostructures with controlled size and morphology by adjusting reaction parameters and surfactants. [, , , ]
- Hydrothermal synthesis: Similar to solvothermal synthesis but conducted in water as the solvent. []
- Electrochemical deposition: Allows for controlled deposition of bismuth telluride thin films and nanowires within porous templates. [, , ]
- Ball milling: Used to create nanostructured powders by mechanical alloying. [, , ]
Q11: How are bismuth telluride nanostructures processed into functional devices?
A11: Common processing techniques include:
- Spark plasma sintering (SPS): A rapid consolidation technique used to create dense pellets from nanostructured powders while minimizing grain growth. [, , , ]
- Hot pressing: Applies heat and pressure to consolidate powders into bulk materials. [, , ]
- Thin film deposition: Techniques like sputtering and molecular beam epitaxy (MBE) are employed to deposit thin films of bismuth telluride onto various substrates. [, , ]
Q12: What is the role of annealing in optimizing the properties of bismuth telluride?
A12: Annealing can significantly impact the thermoelectric performance of bismuth telluride by:
- Improving crystallinity: Enhancing the arrangement of atoms within the material, leading to improved charge carrier mobility. []
- Controlling grain size: Influencing phonon scattering and therefore thermal conductivity. []
- Modifying stoichiometry: Adjusting the bismuth and tellurium atomic percentages, which can influence carrier concentration and electrical conductivity. []
Q13: What are the environmental implications of using bismuth telluride?
A13: While bismuth telluride itself is considered environmentally benign, the production and disposal of tellurium-containing materials require careful consideration due to the potential toxicity of tellurium. Research on recycling and waste management strategies for bismuth telluride is crucial for ensuring sustainable use of this material. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(1R,4S)-4-ethoxy-2-oxocyclohexyl]propanoic acid](/img/structure/B1143273.png)
![Xanthosine-[8-3H] 5'-triphosphate tetraammonium salt](/img/structure/B1143274.png)




![3-Fluoro-4-[[2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid](/img/structure/B1143288.png)
